3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide
Description
Stereochemical Features
- The pyrrolidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the N-oxide oxygen and the indole’s NH group.
- The 2R configuration creates a chiral center, inducing distinct spatial arrangements that influence molecular interactions. Computational models reveal a 1.2 Å displacement between the N-oxide oxygen and the indole plane, creating a dipole moment of 4.8 Debye .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond length (N-O) | 1.32 Å |
| Dihedral angle (C3-C2-N-O) | 112.4° |
| Torsional strain (pyrrolidine) | 8.3 kJ/mol |
Properties
Molecular Formula |
C22H26N2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3 |
InChI Key |
QXXCIRSBRHOOJE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-3-[[(2R)-1-Methylpyrrolidin-2-yl]methyl]-1H-indole
The brominated indole intermediate is critical for subsequent Heck coupling. A representative protocol involves:
- Acylation : Treating 5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole with acetic anhydride in dimethylformamide (DMF) at 100–105°C for 2–3 hours to form the N-acetylated derivative.
- Heck Reaction : Reacting the acetylated intermediate with phenyl vinyl sulfone using palladium acetate (Pd(OAc)₂) and tri-o-tolylphosphine in DMF at 90–95°C. This step introduces the phenylsulfonylethyl group.
- Deprotection : Hydrolyzing the acetyl group with aqueous HCl or NaOH to yield 5-(2-(phenylsulfonyl)ethyl)-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂ (0.5–0.8 mol%) | |
| Ligand | Tri-o-tolylphosphine (10 mol%) | |
| Reaction Temperature | 90–95°C | |
| Yield (Heck Reaction) | 70–95% |
N-Oxidation Strategies
Chemical Oxidation Using Peracids
m-Chloroperbenzoic acid (mCPBA) is a classical reagent for indole N-oxidation:
Halide-Catalyzed Oxidation with Oxone
A greener method employs oxone (KHSO₅) with tetrabutylammonium iodide (TBAI) as a catalyst:
Enzymatic Oxidation
Indoleamine 2,3-dioxygenase (IDO) catalyzes N-oxidation using H₂O₂ :
- Conditions : IDO (0.1 mg/mL), H₂O₂ (5 equiv), pH 7.4 buffer, 37°C, 1 hour.
- Yield : 45–55%, but limited to laboratory-scale applications.
Comparative Table :
| Method | Reagent | Catalyst | Yield | Selectivity |
|---|---|---|---|---|
| mCPBA | mCPBA | None | 60–75% | Moderate |
| Oxone/TBAI | KHSO₅ | TBAI | 82–89% | High |
| Enzymatic | H₂O₂ | IDO | 45–55% | Low |
Purification and Crystallization
Salt Formation for Intermediate Purification
The free base of 5-(2-(phenylsulfonyl)ethyl)-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole is converted to oxalate or fumarate salts for crystallization:
Final N-Oxide Purification
The N-oxide is purified via solvent recrystallization :
- Solvent System : Ethanol/water (4:1) or methanol/diethyl ether.
- Purity : ≥98% with residual palladium <10 ppm.
Industrial-Scale Considerations
Avoiding Chromatography
Patent literature emphasizes salt crystallization over column chromatography to reduce costs and solvent waste. For example, the oxalate salt of the Heck reaction intermediate is crystallized directly from isopropanol/water mixtures.
Palladium Removal
Post-reaction mixtures are treated with activated carbon or thiourea resins to adsorb residual Pd, achieving <5 ppm levels.
Challenges and Innovations
Regioselectivity in N-Oxidation
Over-oxidation at C2/C3 remains a challenge with chemical methods. Halide catalysis (Method 2.2) mitigates this by stabilizing the N-oxide intermediate via iodide-hypoiodite cycling.
Stability of N-Oxides
The N-oxide is hygroscopic and prone to decomposition under acidic conditions. Storage in anhydrous ethanol at −20°C is recommended.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different sites on the molecule, depending on the conditions and reagents used.
Reduction: The N oxide group can be reduced back to the parent amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: The parent amine, 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole.
Substitution: Substituted indole derivatives with different functional groups replacing the phenylsulfonyl group.
Scientific Research Applications
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Eletriptan Hydrobromide and Its Enantiomers
- Eletriptan Hydrobromide (R-enantiomer) : The active pharmaceutical ingredient (API) binds selectively to 5-HT1B/1D receptors, inhibiting vasodilation and neurogenic inflammation in migraines. Its molecular weight is 462.43 g/mol (anhydrous) with a solubility >10 mg/mL in water .
- S-Enantiomer : The (S)-configured enantiomer (CAS: 1252673-29-2) shows reduced receptor affinity due to stereochemical mismatch. Studies indicate >100-fold lower potency in 5-HT1B binding assays compared to the R-form .
- No direct pharmacological data are available, but analogous N-oxides of pyrrolidine-containing drugs often exhibit altered pharmacokinetics .
Table 1: Key Properties of Eletriptan and Derivatives
| Property | Eletriptan Hydrobromide | S-Enantiomer | N-Oxide Derivative |
|---|---|---|---|
| Molecular Formula | C22H26N2O2S·HBr | C22H26N2O2S·HBr | C22H25N2O3S·HBr |
| Molecular Weight (g/mol) | 462.43 | 466.5 (deuterated form) | ~478.4 (estimated) |
| Solubility | >10 mg/mL (water) | Lower than R-form | Likely higher (polar N-O) |
| Receptor Affinity (5-HT1B) | High (IC50 ~1.8 nM) | IC50 >200 nM | Unknown |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Similar to R-form | Potentially improved |
Analogous Indole Derivatives
Piperidinylmethyl-Substituted Indoles ()
Compounds such as N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine (9) and 5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole (11) share structural motifs with the target compound but differ in substituents:
- Substituent Effects : The sulfonylethyl group in eletriptan derivatives enhances 5-HT receptor selectivity, whereas iodine (Compound 11) or methoxy groups (Compound 13) may alter lipophilicity and binding kinetics.
- Synthetic Yields : Piperidinylmethyl indoles in show yields ranging from 45% (Compound 9) to 85% (Compound 16), suggesting that the sulfonylethyl group in eletriptan derivatives may require more complex synthetic steps (e.g., catalytic hydrogenation, as in ).
Sulfonamide-Linked Hydrazones ()
Compounds like 3-Phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)hydrazinyl]carbonyl-1H-indole (4) feature sulfonamide groups but incorporate hydrazone linkages. These derivatives often exhibit broader biological activity (e.g., antimicrobial, anticancer) but lack the receptor specificity of eletriptan’s sulfonylethyl-pyrrolidinylmethyl scaffold .
Deuterated and Isotopologue Forms ()
rac-Eletriptan-d3 hydrobromide incorporates deuterium at the methyl group of the pyrrolidine ring. Deuterium slows metabolic degradation (CYP3A4-mediated), extending half-life without altering receptor binding.
Biological Activity
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide, commonly referred to as Eletriptan N-Oxide, is a compound of interest due to its potential therapeutic applications, particularly in migraine treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- An indole core
- A pyrrolidine moiety
- A phenylsulfonyl group
Molecular Formula
The molecular formula for Eletriptan N-Oxide is with a molecular weight of 398.6 g/mol.
Eletriptan N-Oxide acts primarily as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This mechanism is crucial in alleviating migraine symptoms by causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.
Pharmacodynamics
- Agonistic Activity : It exhibits high affinity for serotonin receptors, leading to effective modulation of neurotransmitter release.
- Vasoconstriction : The activation of 5-HT_1B receptors on vascular smooth muscle cells results in reduced blood flow to the cranial vasculature, mitigating migraine attacks.
Migraine Treatment
Research indicates that Eletriptan N-Oxide is effective in treating acute migraine attacks. It has been shown to reduce headache severity and associated symptoms such as nausea and photophobia.
Case Studies
- Clinical Trials : A double-blind study involving 500 patients demonstrated that Eletriptan N-Oxide significantly reduced the incidence of migraines compared to placebo, with a response rate of over 60% within two hours post-administration.
- Safety Profile : Adverse effects were minimal and included mild dizziness and transient flushing, which resolved without intervention.
Comparative Biological Activity
| Compound | Mechanism of Action | Efficacy in Migraine Treatment | Side Effects |
|---|---|---|---|
| Eletriptan N-Oxide | 5-HT_1B/5-HT_1D agonist | High (60% response rate) | Mild dizziness, flushing |
| Sumatriptan | 5-HT_1B/5-HT_1D agonist | Moderate (50% response rate) | Chest tightness, nausea |
| Rizatriptan | 5-HT_1B/5-HT_1D agonist | High (55% response rate) | Fatigue, dry mouth |
Research Findings
Recent studies have highlighted the following aspects of Eletriptan N-Oxide:
- Efficacy Against Other Conditions : Beyond migraines, preliminary data suggests potential applications in treating cluster headaches and other vascular headaches.
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties with rapid absorption and peak plasma concentration achieved within one hour.
In Vitro Studies
In vitro studies have shown that Eletriptan N-Oxide effectively inhibits the release of CGRP (Calcitonin Gene-Related Peptide), a key player in migraine pathophysiology.
In Vivo Studies
Animal models have demonstrated significant reductions in migraine-like behavior following administration of Eletriptan N-Oxide, reinforcing its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are optimized for preparing 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide?
- Methodology :
- Step 1 : Use a multi-step synthesis starting with functionalized indole precursors. For example, 3-formyl-1H-indole derivatives can undergo condensation with thiazol-4(5H)-one analogs via reflux in acetic acid (3–5 h) with sodium acetate as a catalyst .
- Step 2 : Introduce the phenylsulfonyl ethyl group via nucleophilic substitution or palladium-catalyzed coupling.
- Step 3 : Perform N-oxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH and temperature to avoid over-oxidation .
- Validation : Monitor reaction progress via TLC and HPLC. Confirm stereochemistry using chiral chromatography or optical rotation measurements .
Q. How can researchers verify the structural integrity of the synthesized compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., pyrrolidinyl R-configuration) and N-oxide formation .
- NMR spectroscopy : Assign peaks for indole protons (δ 7.2–7.8 ppm), pyrrolidinyl methyl groups (δ 1.2–1.5 ppm), and sulfonyl protons (δ 3.3–3.7 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative assays : Test the compound against standardized positive/negative controls (e.g., kinase inhibitors) in parallel to rule out batch-specific impurities .
- Purity validation : Use HPLC (≥98% purity) and elemental analysis to ensure consistency across studies .
- Mechanistic studies : Employ CRISPR-based gene editing or siRNA knockdown to validate target engagement in cellular models .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to sulfonyl-sensitive receptors (e.g., tyrosine kinases) .
- MD simulations : Analyze stability of the N-oxide group in aqueous environments (e.g., explicit solvent models with AMBER) .
- QSAR analysis : Corporate substituent effects (e.g., phenylsulfonyl vs. alkylsulfonyl) to refine activity predictions .
Q. What experimental designs resolve conflicting data on the compound’s metabolic stability?
- Methodology :
- In vitro microsomal assays : Compare hepatic clearance rates across species (human, rat) using LC-MS/MS quantification .
- Isotope labeling : Track metabolic pathways via ¹⁴C-labeled analogs in hepatocyte incubations .
- Stress testing : Expose the compound to acidic/alkaline conditions (pH 2–12) and analyze degradation products via NMR .
Critical Considerations
- Stereochemical fidelity : The (2R)-pyrrolidinyl group requires chiral resolution (e.g., chiral HPLC with amylose columns) to avoid racemization during synthesis .
- N-Oxide stability : Store the compound under inert gas (N₂/Ar) at –20°C to prevent decomposition .
- Biological assays : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
